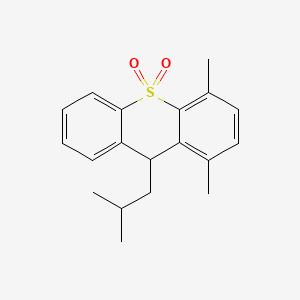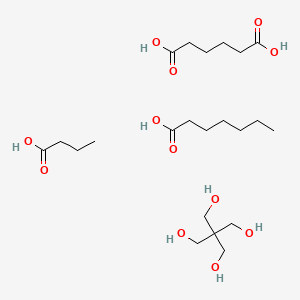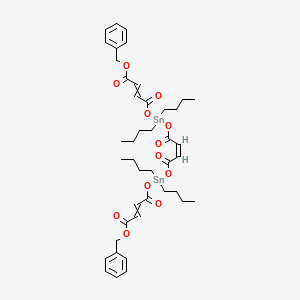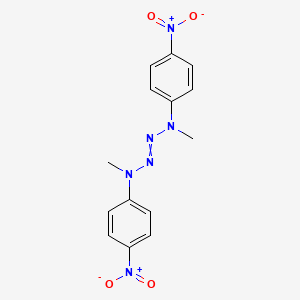
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene is a chemical compound with the molecular formula C14H14N6O4. It contains a total of 38 atoms, including 14 hydrogen atoms, 14 carbon atoms, 6 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by its aromatic structure, which includes two nitro groups and two six-membered rings .
Análisis De Reacciones Químicas
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens can replace hydrogen atoms on the ring.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene can be compared with other similar compounds, such as:
1,4-Dimethyl-1,4-bis(4-aminophenyl)tetraaz-2-ene: This compound has amine groups instead of nitro groups, leading to different chemical and biological properties.
1,4-Dimethyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene: This compound has chlorine substituents, which affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of nitro groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65842-50-4 |
|---|---|
Fórmula molecular |
C14H14N6O4 |
Peso molecular |
330.30 g/mol |
Nombre IUPAC |
N-methyl-N-[(N-methyl-4-nitroanilino)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C14H14N6O4/c1-17(11-3-7-13(8-4-11)19(21)22)15-16-18(2)12-5-9-14(10-6-12)20(23)24/h3-10H,1-2H3 |
Clave InChI |
NZRIUEDFEMJICK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)[N+](=O)[O-])N=NN(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


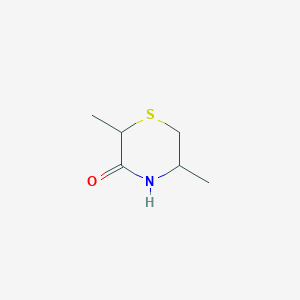
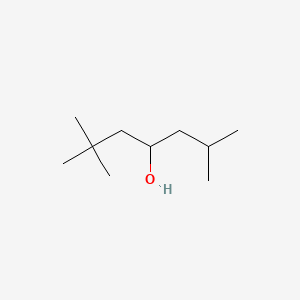
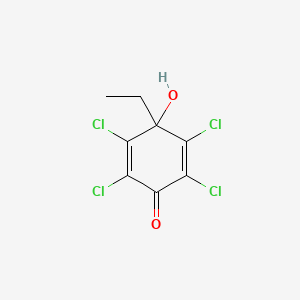
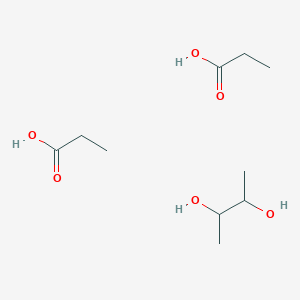
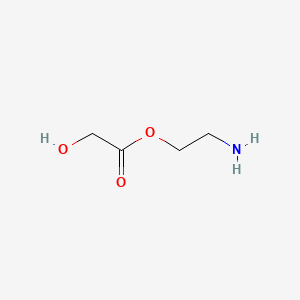
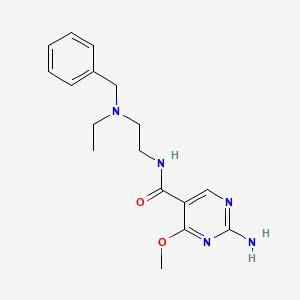
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

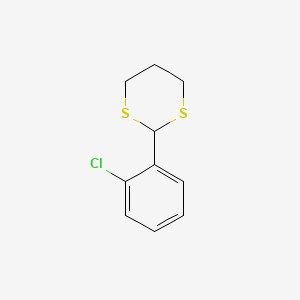
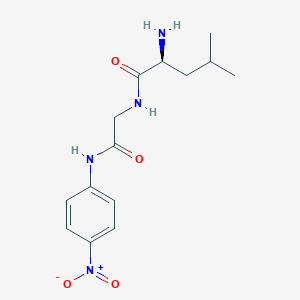
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
